3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxazole ring substituted with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the thiophene and oxazole rings followed by their coupling. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The amine group can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,9H2,1H3 |
InChI Key |
VJLJWUAQRRCZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
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